For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Properties of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
This technical guide provides a comprehensive overview of the fundamental properties of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical characteristics, synthesis protocols, and biological activities, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Physicochemical Properties
6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a solid, light yellow to yellow compound at room temperature.[1] Its core structure consists of a pyrazole ring fused to a pyrimidine ring, with a methylthio group attached at the 6th position. This scaffold is a bioisostere of naturally occurring purines, making it a key pharmacophore in the design of various therapeutic agents.[2]
Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C6H6N4S | [1][3][4] |
| Molecular Weight | 166.20 g/mol | [1][3][4] |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 210-212 °C | [1] |
| Boiling Point (Predicted) | 318.3±25.0 °C | [1] |
| Density (Predicted) | 1.59±0.1 g/cm3 | [1] |
| pKa (Predicted) | 10.09±0.20 | [1] |
| Storage Temperature | 2-8°C | [1][5] |
| SMILES String | CSc1ncc2cn[nH]c2n1 | [3][4] |
| InChI Key | USZSUCXARYTYDC-UHFFFAOYSA-N | [3][4] |
Synthesis and Characterization
Several synthetic routes to 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives have been reported. The following protocols are based on established methodologies.
Experimental Protocol 1: Synthesis from 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde
This method involves the reaction of a pyrimidine derivative with hydrazine to form the fused pyrazole ring.
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Reaction Setup : Under ice bath cooling, dissolve 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde (6.3 g, 33 mmol) in a mixture of 160 mL of ethanol and N,N-diisopropylethylamine (DIEA) (6.6 g, 52 mmol).[1]
-
Addition of Hydrazine : Slowly add hydrazine (1.8 g, 56 mmol) to the solution over a period of 5 minutes.[1]
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Reaction Progression : Continue stirring the reaction mixture at 0 °C for 1 hour.[1]
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Heating : Transfer the reaction to an oil bath and heat at 50 °C for 1 hour.[1]
-
Work-up : After the reaction is complete, remove the solvent by rotary evaporation.[1]
-
Purification : Wash the resulting residue with deionized water and dry it under a high vacuum to yield the crude product.[1] Further purification can be achieved by recrystallization from a methanol and water solvent mixture.[1]
Experimental Protocol 2: Synthesis via S-methylation
This alternative approach involves the alkylation of a pyrimidinethiol derivative.
-
Reaction Setup : Prepare a solution of the precursor, N-(4-(4-Chlorophenyl)-6-thioxo-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide (5 mmol), and potassium hydroxide (10 mmol) in dry N,N-dimethylformamide (DMF) (10 mL).[2]
-
Addition of Methylating Agent : Add methyl iodide (5 mmol) to the solution.[2]
-
Heating : Stir the reaction mixture at 60 °C for 2.5 hours.[2]
-
Monitoring : Track the reaction's progress using thin-layer chromatography (TLC).[2]
-
Work-up : Once the reaction is complete, the resulting product, a derivative of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, can be isolated and purified.
Characterization
The structure of the synthesized compound is typically confirmed using various spectroscopic methods. For instance, the 1H NMR spectrum of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in CDCl3 shows characteristic peaks at δ 10.95 (broad peak, 1H, NH), 9.00 (single peak, 1H, pyrimidine-H), 8.10 (single peak, 1H, pyrazole-H), and 2.66 (single peak, 3H, S-CH3).[1]
Biological Activity and Mechanism of Action
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][6]
Anticancer Activity
Derivatives of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine have been investigated as potent inhibitors of several protein kinases implicated in cancer progression.
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EGFR Tyrosine Kinase (EGFR-TK) Inhibition : The pyrazolo[3,4-d]pyrimidine core serves as an effective hinge-binding motif within the ATP-binding site of EGFR.[2] Certain derivatives have shown significant inhibitory activity against EGFR-TK, which is a key target in the treatment of non-small cell lung cancer and other malignancies.[2][7] The inhibition of EGFR-TK blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cell proliferation and inducing apoptosis.[7]
-
Src Kinase Inhibition : Other modified versions of this core structure have been identified as inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[8]
-
Anti-proliferative Effects : Several studies have demonstrated the ability of these compounds to inhibit the proliferation of various cancer cell lines, including the A-431 human epidermoid carcinoma cell line.[7]
Other Biological Activities
-
Adenosine Receptor Antagonism : Some derivatives have been evaluated for their affinity for adenosine receptors, although the parent 6-methylthio series showed poor affinity for the A1 adenosine receptor.[7]
-
Antioxidant Activity : The pyrazolo[3,4-d]pyrimidine scaffold, with its N-H and C=O groups, contributes to radical-scavenging properties.[6]
Quantitative Biological Data
While specific quantitative data for the parent compound 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is not extensively detailed in the provided context, numerous studies have quantified the activity of its derivatives. These data highlight the therapeutic potential of this chemical scaffold.
| Derivative Class | Target | Assay | IC50 / GI50 Value | Source |
| N-(4-(4-Chlorophenyl)-6-(...)-7H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide derivatives | EGFR Tyrosine Kinase | Enzymatic Assay | 0.034 - 0.135 µM | [2][9] |
| 1-(2-chloro-2-phenylethyl)-4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines | A-431 Cell Proliferation (EGF-stimulated) | Cell-based Assay | Inhibitory Activity Demonstrated | [7] |
| 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines (Compound Z2) | MCF-7 Breast Cancer Cells | MTT Cytotoxicity Assay | IC50 = 21.04 µg/mL | [6] |
| 6-dimethylamino-1H-pyrazolo[3,4-d]pyrimidine derivatives | Nitric Oxide (NO) Formation | LPS-stimulated Macrophages | Significant Inhibition (up to 60% at 10 µM) | [10] |
Conclusion
6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a versatile heterocyclic compound with a foundationally important role in the development of targeted therapeutics, particularly in oncology. Its straightforward synthesis and the amenability of its core structure to chemical modification have allowed for the creation of potent and selective kinase inhibitors. The data summarized herein underscore the significance of the pyrazolo[3,4-d]pyrimidine scaffold and provide a solid basis for further research and development in medicinal chemistry. Future work may focus on optimizing the solubility and pharmacokinetic profiles of these compounds to enhance their clinical applicability.[11]
References
- 1. 6-(Methylthio)-1H-pyrazolo[3,4]pyrimidine | 55084-74-7 [chemicalbook.com]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine - Amerigo Scientific [amerigoscientific.com]
- 5. 55084-74-7|6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine|BLD Pharm [bldpharm.com]
- 6. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. dspace.umh.es [dspace.umh.es]
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